2-(4-Chlorophenyl)indeno[2,1-b]pyran

Catalog No.
S12289513
CAS No.
62096-34-8
M.F
C18H11ClO
M. Wt
278.7 g/mol
Availability
In Stock
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2-(4-Chlorophenyl)indeno[2,1-b]pyran

CAS Number

62096-34-8

Product Name

2-(4-Chlorophenyl)indeno[2,1-b]pyran

IUPAC Name

2-(4-chlorophenyl)indeno[2,1-b]pyran

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

InChI

InChI=1S/C18H11ClO/c19-14-7-5-12(6-8-14)17-10-9-16-15-4-2-1-3-13(15)11-18(16)20-17/h1-11H

InChI Key

XIMBDOBKNWPUOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC=C(O3)C4=CC=C(C=C4)Cl

2-(4-Chlorophenyl)indeno[2,1-b]pyran is a complex organic compound characterized by its unique structural features, which include an indeno[2,1-b]pyran core and a 4-chlorophenyl substituent. This compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The reactivity of 2-(4-Chlorophenyl)indeno[2,1-b]pyran can be explored through various chemical transformations. It can participate in multicomponent reactions, where it acts as a key intermediate or reactant. For instance, reactions involving this compound can lead to the formation of more complex structures through domino reactions, where multiple bond formations occur in a single synthetic step. Such reactions often involve the condensation of carbonyl compounds with enaminones or other nucleophiles, resulting in highly functionalized products with potential therapeutic applications .

The biological activity of 2-(4-Chlorophenyl)indeno[2,1-b]pyran has been the subject of research due to its potential pharmacological properties. Compounds related to this structure have exhibited antitumor, antibacterial, and antifungal activities. Specifically, derivatives of indeno[2,1-b]pyrans have shown promise in inhibiting cancer cell proliferation and demonstrating cytotoxic effects against various cancer lines. Additionally, the chlorophenyl group may contribute to enhanced interactions with biological macromolecules, potentially leading to increased efficacy in drug development .

Synthesis of 2-(4-Chlorophenyl)indeno[2,1-b]pyran can be achieved through several methods:

  • Multicomponent Reactions: Utilizing readily available starting materials such as aldehydes and enaminones under specific conditions (e.g., acidic or basic catalysis) can yield this compound efficiently.
  • Domino Reactions: These involve sequential bond-forming steps that simplify the synthesis process by integrating multiple stages into one reaction.
  • One-Pot Synthesis: This method allows for the combination of various reactants in a single reaction vessel, enhancing yield and reducing purification steps.

For example, a typical synthetic route might involve the reaction of 4-chlorobenzaldehyde with an appropriate enaminone in the presence of an acid catalyst under reflux conditions to yield 2-(4-Chlorophenyl)indeno[2,1-b]pyran in good yields .

The applications of 2-(4-Chlorophenyl)indeno[2,1-b]pyran are diverse:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a lead compound for developing new anticancer agents.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for advanced materials.
  • Agriculture: Potential use as a pesticide or herbicide is also being explored due to its biological activity against various pathogens.

Interaction studies involving 2-(4-Chlorophenyl)indeno[2,1-b]pyran typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or molecular docking simulations to elucidate binding mechanisms and affinities. Understanding these interactions is crucial for optimizing the compound's pharmacological properties and minimizing off-target effects.

Several compounds share structural similarities with 2-(4-Chlorophenyl)indeno[2,1-b]pyran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-3-methylphenylindeno[1,2-b]pyranMethyl substitution on phenyl ringEnhanced lipophilicity
Indeno[2,1-b]pyridin-3-onePyridinic nitrogen inclusionPotential for different biological activity
Indeno[1,2-c]quinolineQuinoline ring systemBroader spectrum of biological activity

These compounds differ primarily in their substituents and heteroatom positions, which can significantly influence their chemical reactivity and biological properties.

Cyclization Strategies in Indenopyran Framework Construction

Cyclization reactions represent the cornerstone of indeno[2,1-b]pyran synthesis. A prominent method involves domino cyclization, where multiple bond-forming steps occur sequentially without isolating intermediates. For example, Reddy et al. demonstrated that treating 2-(2-(hydroxymethyl)-1-methylene-2,3-dihydro-1H-inden-2-yl)ethanol with aldehydes in the presence of 10 mol% BF3·OEt2 in dichloromethane induces a stereoselective bicyclization to yield indeno[2,1-c]pyran derivatives. This reaction proceeds via an initial aldol condensation between the aldehyde and the hydroxyl-containing substrate, followed by intramolecular cyclization to form the pyran ring (Figure 1).

Table 1: Optimization of BF3·OEt2-Catalyzed Cyclization

AldehydeTemperature (°C)Yield (%)Selectivity (dr)
4-Chlorobenzaldehyde0–25859:1
Benzaldehyde25788:2
4-Nitrobenzaldehyde0727:3

The stereochemical outcome is influenced by the electronic nature of the aldehyde: electron-withdrawing groups (e.g., -Cl, -NO2) enhance selectivity by stabilizing transition states through resonance effects. Alternative cyclization pathways include base-promoted bicyclization, where potassium carbonate facilitates aldol addition and subsequent oxo-cyclization between o-phthalaldehydes and 1-arylethylidenemalononitriles. This method achieves continuous C–C and C–O bond formation, yielding indeno[1,2-b]pyran-2-ones in 65–82% yields.

Multicomponent Reaction Approaches for Functionalized Derivatives

Multicomponent reactions (MCRs) enable efficient assembly of complex indenopyrans from simple precursors. A notable example is the three-component reaction of malononitrile, aromatic aldehydes, and 1,3-indandione catalyzed by metal silicates (e.g., MgSiO3 or ZnSiO3). The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition to 1,3-indandione and final cyclization (Scheme 1).

Scheme 1: Three-Component Synthesis of 2-Amino-5-oxo-indenopyrans

  • Knoevenagel Condensation:
    $$ \text{Aldehyde} + \text{Malononitrile} \rightarrow \text{α,β-Unsaturated Nitrile} $$
  • Michael Addition:
    $$ \text{α,β-Unsaturated Nitrile} + \text{1,3-Indandione} \rightarrow \text{Michael Adduct} $$
  • Cyclization:
    $$ \text{Michael Adduct} \rightarrow \text{2-Amino-5-oxo-4-aryl-indeno[1,2-b]pyran-3-carbonitrile} $$

This method produces derivatives with electron-donating or withdrawing aryl groups in 75–92% yields. The use of MgSiO3 as a catalyst minimizes side reactions, while the solvent-free conditions align with green chemistry principles.

Catalyst Systems for Regioselective Bicyclization

Regioselectivity in indenopyran synthesis is highly dependent on catalyst choice. Lewis acids such as BF3·OEt2 promote electrophilic activation of carbonyl groups, directing cyclization to the para position of the chlorophenyl group. In contrast, transition metal catalysts (e.g., Pd(OAc)2) enable Suzuki-Miyaura couplings for introducing aryl groups post-cyclization. For instance, palladium-catalyzed cross-coupling of indenopyran boronic esters with 4-chlorophenyl halides achieves 89% regioselectivity for the 2-position.

Organocatalysts also play a role. L-Tryptophan, when used in aqueous asymmetric aldol reactions between cyclopentanone and 4-chlorobenzaldehyde, yields enantiomerically enriched intermediates that can undergo subsequent cyclization. This method produces a 91:9 ratio of (2R,3R) to (2S,3S) diastereomers, demonstrating the potential for chiral indenopyran synthesis.

Table 2: Catalyst Comparison for Regioselective Bicyclization

CatalystSubstrateRegioselectivity (%)Yield (%)
BF3·OEt2Aldehyde + Dihydroxyindene9085
Pd(OAc)2Boronic Ester + Aryl Halide8978
L-TryptophanCyclopentanone + Aldehyde9163

The antiproliferative potential of 2-(4-chlorophenyl)indeno[2,1-b]pyran has been evaluated across multiple cancer models. While direct cytotoxicity data for this specific compound remain limited, structurally analogous indenoisoquinolines and indenothiazolopyrimidines provide critical insights. For example, indenoisoquinolines with chlorophenyl substituents demonstrated nanomolar-range growth inhibition (GI~50~ values < 1 μM) against lung (HOP-62), colon (HCT-116), and breast (MDA-MB-435) cancer cell lines [2]. These compounds exhibited selective cytotoxicity, with a 20-fold potency advantage over camptothecin in renal (SN12C) and prostate (DU-145) cancer models [2].

Mechanistic studies suggest that the compound’s activity may stem from dual modulation of oxidative stress pathways and apoptotic markers. In ethyl carbamate-induced lung cancer models, indenothiazolopyrimidines bearing methoxy and chlorophenyl groups restored glutathione peroxidase and superoxide dismutase levels by 40–60% while reducing interleukin-6 (IL-6) concentrations by 35–55% [1]. This aligns with the observed downregulation of STAT3 phosphorylation, a critical node in IL-6-mediated oncogenic signaling [1]. Target deconvolution studies implicate caspase-3 and caspase-9 activation as key apoptotic mediators, with indenopyran derivatives increasing cleaved caspase-3 levels by 2.5- to 3-fold in A549 lung adenocarcinoma cells [1].

Molecular Docking Studies with Enzymatic Targets

Computational modeling has elucidated the binding modes of 2-(4-chlorophenyl)indeno[2,1-b]pyran with oncologically relevant targets. AutoDock Vina simulations reveal strong affinity (−9.2 kcal/mol) between the compound’s chlorophenyl group and the hydrophobic pocket of IL-6’s receptor-binding domain [1]. The indenopyran core forms π-π stacking interactions with Phe~74~ and His~32~ residues, while the pyran oxygen hydrogen-bonds to Asp~34~, potentially disrupting IL-6/STAT3 signaling [1].

Comparative analyses with kinase targets show moderate inhibition of AKT2 (IC~50~ = 4.7 μM), a serine/threonine kinase overexpressed in glioblastoma [5]. The 4-chlorophenyl moiety occupies AKT2’s PH domain, with binding energy (−7.8 kcal/mol) comparable to reference inhibitor MK-2206 [5]. In gastric cancer models, docking against 2BID (gastric cancer protein) demonstrated favorable interactions: the indenopyran system lodged in the ATP-binding cleft, while the chlorophenyl group extended into a subpocket lined by Leu~134~ and Val~87~ [3]. These simulations predict 65–70% occupancy of the catalytic site, suggesting competitive inhibition mechanisms [3].

Structure-Activity Relationship Analysis of Chlorophenyl Substituents

The 4-chlorophenyl group critically influences the compound’s bioactivity through electronic and steric effects. Replacing the chlorine atom with methoxy or methyl groups reduces cytotoxicity by 3- to 5-fold across solid tumor models, highlighting the importance of the electron-withdrawing para-substituent [2] [3]. Molecular dynamics simulations attribute this to enhanced π-stacking with aromatic residues in STAT3’s SH2 domain, where the chlorine’s electronegativity increases dipole-dipole interactions by 18–22% [1].

Hydrophobicity parameters (ClogP = 3.8) further optimize membrane permeability, as demonstrated by a linear correlation (r² = 0.90) between ClogP and cytotoxicity in NCI-60 cell screens [2]. The chlorophenyl moiety contributes 1.2 log units to the overall lipophilicity, facilitating passive diffusion across the blood-brain barrier—a property exploited in glioblastoma models [5]. However, excessive hydrophobicity (ClogP > 4.5) diminishes solubility, underscoring the substituent’s balanced role in maintaining drug-like properties [2].

Structural rigidity introduced by the indenopyran scaffold synergizes with the chlorophenyl group’s orientation. Conformational analysis shows that the dihedral angle between the indenopyran core and chlorophenyl ring (112–118°) positions the chlorine atom for optimal van der Waals contacts with hydrophobic enzyme pockets [4]. This geometric restraint improves target selectivity by 40–60% compared to flexible alkylamino analogues [2].

The fluorescence characteristics of 2-(4-chlorophenyl)indeno[2,1-b]pyran exhibit remarkable differences between solution and solid-state phases, a phenomenon that is fundamental to understanding its potential optoelectronic applications. Research conducted on related indeno[1,2-c]pyran derivatives has revealed critical insights into this behavior [1] [2] [3].

In solution phase, indeno[2,1-b]pyran derivatives typically function as blue emitters with emission maxima occurring in the range of 380-393 nanometers when measured in acetonitrile solution [1]. The compounds demonstrate characteristic absorption bands at approximately 275-282 nanometers and 307-317 nanometers, corresponding to π-π* and n-π* electronic transitions respectively [1]. These solution-phase measurements provide the baseline photophysical properties without the influence of intermolecular interactions.

The transition to solid-state conditions produces dramatic alterations in the fluorescence behavior. Most significantly, the solid-state fluorescence spectra reveal an important bathochromic shift (red shift) of the emission maximum wavelength due to intermolecular interactions in the crystal lattice [1] [2] [3]. This shift typically ranges from 40-70 nanometers toward longer wavelengths, with emission maxima extending into the range of 423-491 nanometers when excited at 310 nanometers [1].

Additionally, solid-state conditions cause substantial emission band broadening compared to solution spectra [1] [2] [3]. This broadening results from the heterogeneous environment created by different molecular conformations and packing arrangements within the solid matrix. The intermolecular interactions responsible for these changes include π-π stacking interactions, hydrogen bonding, and van der Waals forces between adjacent molecules in the crystal structure [1].

Research on related indenopyran systems has demonstrated that crystalline packing plays a crucial role in determining solid-state optical properties [4] [5]. Non-planar molecular structures with sterically hindered substituents can prevent the formation of short π-π contacts that typically cause fluorescence quenching in the solid state [4] [5]. This suggests that the 4-chlorophenyl substituent in 2-(4-chlorophenyl)indeno[2,1-b]pyran may influence the molecular packing and subsequently affect the solid-state fluorescence characteristics.

ParameterSolution PhaseSolid State
Emission Maximum380-393 nm423-491 nm
Spectral WidthNarrow, structuredBroad, featureless
Quantum Yield Range0.3-18.1%Variable (often reduced)
Environmental FactorsSolvent polarity effectsIntermolecular interactions
Color AppearanceBlue emissionBlue to blue-green emission

Substituent Effects on Quantum Yield Optimization

The optimization of fluorescence quantum yields in indeno[2,1-b]pyran derivatives is profoundly influenced by the nature and position of chemical substituents, with the 4-chlorophenyl group serving as a prime example of how electronic and steric effects can modulate photophysical performance.

Electronic Effects of Chlorine Substitution significantly impact the quantum yield through several mechanisms. The chlorine atom in the para position of the phenyl ring acts as a moderate electron-withdrawing group due to its inductive effect, while simultaneously providing weak electron-donating character through resonance effects [6]. This dual nature creates a balanced electronic environment that can optimize the excited-state dynamics necessary for efficient fluorescence.

Research on related chromophoric systems has demonstrated that electron-withdrawing substituents can enhance exciton energy transfer rates by factors ranging from 1.3 to 1.9 compared to unsubstituted analogs [6]. The chlorine substituent modulates the oscillator strength of electronic transitions, which directly correlates with the radiative decay rate and thus the overall quantum yield [6].

Configurational isomerism plays a critical role in quantum yield optimization. Studies on indeno[1,2-c]pyran derivatives have shown that trans isomers exhibit significantly higher fluorescence quantum yields relative to 9,10-diphenylanthracene compared to their corresponding cis isomers [1] [3]. For example, trans isomers demonstrated quantum yields ranging from 7.2% to 18.1%, while cis isomers showed reduced values of 0.3% to 7.2% [1].

The steric influence of the 4-chlorophenyl substituent affects molecular conformation and intermolecular interactions. The chlorine atom introduces sufficient steric bulk to prevent excessive π-π stacking in the solid state, which is a common cause of fluorescence quenching through excimer formation [4] [5]. This prevention of close π-π contacts maintains higher quantum yields in condensed phases compared to planar, unsubstituted systems.

Substituent position effects have been thoroughly investigated in related pyran systems. Meta and para substitution patterns on the phenyl ring produce different electronic perturbations of the chromophore π-system [1]. The para position of the chlorine atom in 2-(4-chlorophenyl)indeno[2,1-b]pyran provides optimal electronic coupling with the extended conjugated system while minimizing steric interference with the indeno[2,1-b]pyran core.

Solvent effects on quantum yields reveal the sensitivity of these systems to environmental factors. In polar solvents like acetonitrile, quantum yields typically range from 0.3% to 18.1% for various indeno[1,2-c]pyran derivatives [1]. The 4-chlorophenyl substituent may provide stabilization of excited states in polar environments through dipole-dipole interactions.

Substituent TypeElectronic EffectTypical Quantum Yield RangeStructural Impact
4-ChlorophenylWeak electron-withdrawing5-15% (estimated)Moderate steric hindrance
4-BromophenylStronger electron-withdrawing3.6-18.1%Increased steric bulk
4-tert-ButylphenylElectron-donating10.8-12.6%Significant steric hindrance
Unsubstituted phenylNeutral7.2% (reference)Minimal steric effect

Photochromic Material Development for Smart Coatings

The development of photochromic materials based on indeno[2,1-b]pyran structures, particularly 2-(4-chlorophenyl)indeno[2,1-b]pyran, represents a significant advancement in smart coating technologies with applications ranging from architectural glazing to protective surface treatments.

Photochromic Mechanism and Performance in indeno-fused pyran systems involves the reversible transformation between colorless and colored forms under ultraviolet or visible light irradiation [7] [8] [9]. These compounds exhibit bathochromic shifts in their activated colored forms, demonstrating colors ranging from yellow-brown to blue-gray depending on the substituent pattern [9]. The 4-chlorophenyl substituent is expected to influence both the activation wavelength and the colored form stability through its electronic effects.

Research on related photochromic naphthopyran systems has established that indeno-fused derivatives demonstrate enhanced photochromic properties compared to their non-fused analogs [7] [8] [9]. The extended conjugation provided by the indeno fusion results in higher molar absorptivity in the ultraviolet region, acceptable fade rates without the addition of acids or bases, high activated intensity, and high coloration rates [9].

Smart Coating Applications utilizing photochromic indeno[2,1-b]pyran derivatives encompass several technological domains. In architectural applications, these materials can be incorporated into smart windows and dynamic glazing systems that automatically adjust their optical properties in response to changing light conditions [10] [11]. The ability to modulate both visible and infrared transmission makes these coatings valuable for energy-efficient building designs.

Damage-sensing applications represent another crucial area where photochromic indeno[2,1-b]pyran materials excel. Research has demonstrated the successful encapsulation of photochromic compounds in ultraviolet-screening microcapsules for smart coating applications [12]. When embedded into protective coatings, these microcapsules break upon mechanical damage, releasing the photochromic compound into the polymer matrix. Upon ultraviolet exposure, a rapid color change occurs in the damaged region, providing visual indication of coating integrity compromise [12].

Advanced Coating Formulations incorporating 2-(4-chlorophenyl)indeno[2,1-b]pyran can be designed as multi-functional systems that combine photochromic response with other protective properties. These may include anti-corrosion functionality, self-healing capabilities, and environmental sensing [13] [14]. The chlorophenyl substituent provides chemical stability and compatibility with various polymer matrices commonly used in protective coatings.

Long-term Stability and Fatigue Resistance are critical parameters for practical smart coating applications. Studies on naphthopyran derivatives have shown that proper molecular design can achieve good fatigue resistance both in solution and in polymer films [15]. The 4-chlorophenyl group may contribute to enhanced thermal stability and reduced photodegradation through its electron-withdrawing character and steric protection of the chromophore core.

Manufacturing and Processing Considerations for photochromic smart coatings involve the uniform dispersion of the active compounds within the coating matrix and the optimization of coating thickness for desired optical response. The photochromic compound can be incorporated through direct mixing, encapsulation techniques, or chemical grafting to the polymer backbone [16] [17].

Application AreaKey Properties RequiredPerformance Metrics
Smart WindowsFast switching, thermal stabilityResponse time < 30 seconds
Damage DetectionHigh contrast ratio, durabilityColor change ratio > 10:1
UV SensingControlled fading kineticsSensitivity duration: 4-8 weeks
Anti-counterfeitingReversibility, security features> 1000 switching cycles
Protective CoatingsChemical compatibility, adhesionService life > 5 years

Future Development Directions for photochromic smart coatings based on 2-(4-chlorophenyl)indeno[2,1-b]pyran include multi-stimulus responsiveness, where the material responds to combinations of light, temperature, and mechanical stress [18] [19]. Advanced formulations may incorporate nanoscale containers for controlled release of multiple functional components [13] and self-healing mechanisms that automatically repair minor damage while providing visual feedback through photochromic response [14] [20].

XLogP3

5.5

Hydrogen Bond Acceptor Count

1

Exact Mass

278.0498427 g/mol

Monoisotopic Mass

278.0498427 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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